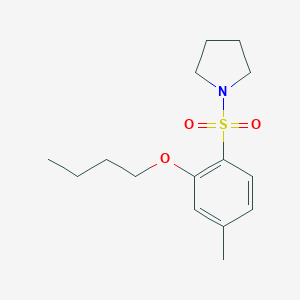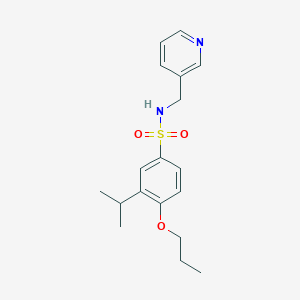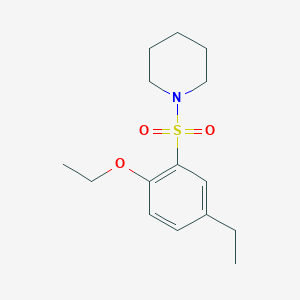
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide, also known as DHMBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biological processes and biochemical pathways.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and biochemical pathways. Specifically, 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a number of important physiological processes.
Biochemical and Physiological Effects:
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. These effects make 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide a valuable tool for investigating various biological processes and for developing new therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has a number of advantages for use in lab experiments, including its selectivity and specificity for certain enzymes and biochemical pathways, its ability to modulate cellular signaling pathways, and its potential as a therapeutic agent. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are a number of potential future directions for research on 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide, including its use as a tool for investigating the role of sulfonamide compounds in various biological processes, its potential as a therapeutic agent for various diseases, and its use in the development of new drugs and treatments. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide and to identify any potential side effects or toxicity issues.
Métodos De Síntesis
The synthesis of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide can be achieved through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-hydroxypropylamine, followed by the addition of sodium hydroxide to produce 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One major area of interest is its use as a tool for investigating the role of sulfonamide compounds in various biological processes. 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been shown to have a number of unique properties that make it an ideal candidate for such studies, including its ability to selectively target specific enzymes and biochemical pathways.
Propiedades
Nombre del producto |
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C10H13Cl2NO3S |
Peso molecular |
298.19 g/mol |
Nombre IUPAC |
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-5-8(11)9(12)6-10(7)17(15,16)13-3-2-4-14/h5-6,13-14H,2-4H2,1H3 |
Clave InChI |
YQAMGPRNEIHRQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Cl)Cl |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)





